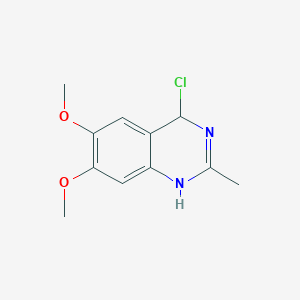
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline
Vue d'ensemble
Description
“4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline” is a chemical compound with the molecular formula C11H13ClN2O2 . It is used for research purposes and is not intended for use as a drug, food, or household item .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline” consists of a quinazoline core with chlorine, methyl, and methoxy substituents . The exact structure would need to be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The compound has a molecular weight of 240.68 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
-
4-Hydroxy-2-quinolones
- Scientific Field : Pharmaceutical and Biological Research
- Application Summary : 4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
- Methods of Application : The synthetic approaches and applications of this class of compounds involve dealing with their synthetic analogous and the synthesis of their heteroannelated derivatives .
- Results or Outcomes : The outcomes of these synthetic approaches have led to the creation of new heterocycles that have shown unique biological activities .
-
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been synthesized as a potential analgesic . The chemical modification of these compounds is of interest for the development of new pharmaceutical directions of 4-hydroxy-2-quinolone derivatives .
- Methods of Application : The synthesis involves bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide using an equivalent of molecular bromine .
- Results or Outcomes : The compounds prepared have shown pronounced analgesic properties .
-
Quinoline-2,4-diones
- Scientific Field : Natural and Synthetic Chemistry
- Application Summary : Quinoline-2,4-diones are unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, with over 100 naturally occurring molecules displaying this motif .
- Methods of Application : The synthetic methodology of quinolin-2,4-dione derivatives involves the synthesis of fused ring systems .
- Results or Outcomes : The outcomes of these synthetic approaches have led to the creation of new heterocycles that have shown unique biological activities .
-
6,7-Dimethoxy-3,4-dihydroquinazoline-4-one
- Scientific Field : Pharmaceutical Manufacturing
- Application Summary : This compound is a by-product of the gefitinib manufacturing process and is a gefitinib impurity . It can be used as a standard reagent or organic synthesis reagent .
- Methods of Application : The compound is produced during the manufacturing process of gefitinib .
- Results or Outcomes : The compound is used as a standard reagent or organic synthesis reagent .
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- Scientific Field : Organic Synthesis
- Application Summary : 2,4-Dichloro-6,7-dimethoxyquinazoline may be used as a reactant in the preparation of potential bioactive compounds .
- Methods of Application : This compound can be used in the synthesis of 2-chloro-4,6,7-trimethoxyquinazoline, 2-chloro-6,7-dimethoxy-4 (3 H)-quinazolinone, and 2,4-diamino-6,7-dimethoxy quinazolines .
- Results or Outcomes : The outcomes of these synthetic approaches have led to the creation of new potential bioactive compounds .
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-6,7-dimethoxy-2-methyl-1,4-dihydroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-6-13-8-5-10(16-3)9(15-2)4-7(8)11(12)14-6/h4-5,11H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVGBNSXZSRDKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(C2=CC(=C(C=C2N1)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409385.png)
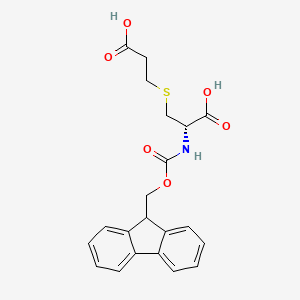

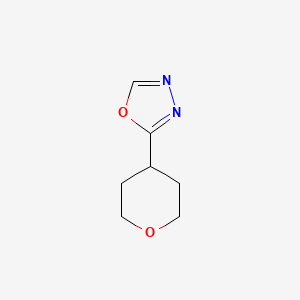

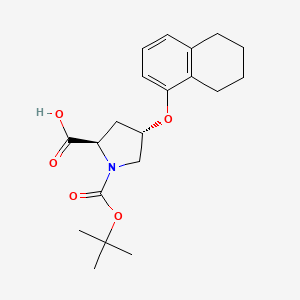
![(2S,4R)-4-(2-Methoxy-4-prop-2-enylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1409396.png)
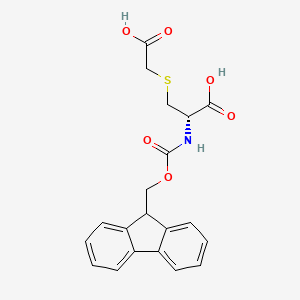
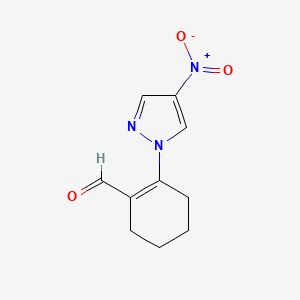
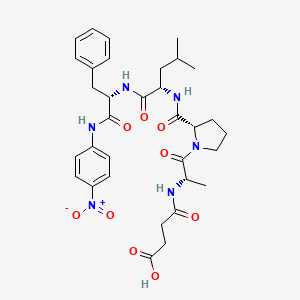
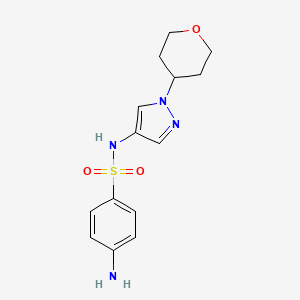
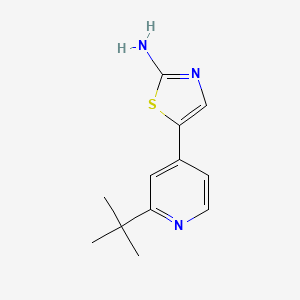
![Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1409405.png)
![4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1409408.png)